molecular formula C16H17N B8684444 N-benzylphenylallylamine

N-benzylphenylallylamine

Cat. No.: B8684444
M. Wt: 223.31 g/mol
InChI Key: RVJFXBCWUZCHPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzylphenylallylamine (hypothetical structure: C₆H₅-CH₂-NH-CH₂-CH=CH-C₆H₅) is a tertiary amine featuring a benzyl group, a phenylallyl group, and a hydrogen atom bonded to the nitrogen. While direct references to this specific compound are absent in the provided evidence, its structure can be inferred from analogous compounds such as N-benzylphenethylamine derivatives and substituted phenylmethylamines .

Properties

Molecular Formula

C16H17N

Molecular Weight

223.31 g/mol

IUPAC Name

N-benzyl-3-phenylprop-2-en-1-amine

InChI

InChI=1S/C16H17N/c1-3-8-15(9-4-1)12-7-13-17-14-16-10-5-2-6-11-16/h1-12,17H,13-14H2

InChI Key

RVJFXBCWUZCHPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNCC=CC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

The table below compares substituents, molecular formulas, and key properties of N-benzylphenylallylamine with related compounds:

Compound Name Substituents on N Molecular Formula Key Properties
This compound Benzyl, Phenylallyl C₁₆H₁₇N Hypothesized to exhibit enhanced lipophilicity due to allyl group. No direct spectral data available.
N-Methylbenzylamine Methyl, Benzyl C₈H₁₁N Basic (pKa ~10.5), slightly water-soluble. Characterized by NMR and IR .
N,N-Dimethylbenzylamine Dimethyl, Benzyl C₉H₁₃N Strong base (pKa ~9.8). Synthesized via alkylation of benzylamine .
N-Ethyl-N-benzylaniline Ethyl, Benzyl, Phenyl C₁₅H₁₇N Aromatic amine with limited water solubility. Used in organic synthesis .

Analytical Characterization

While this compound’s spectral data are unavailable, related compounds are characterized using:

  • NMR : Used to confirm substitution patterns (e.g., methyl vs. benzyl groups) .
  • Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns .
  • IR Spectroscopy : Identifies functional groups like C-N and C=C bonds .

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